2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
- A study explored derivatives of quinazoline, similar to the compound , for their antibacterial activity against various bacterial strains, including S. aureus and E. coli. This research indicates the potential use of such compounds in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Luminescent Lanthanide Ion Complexes
- Another study reported on a complex involving a similar compound, which showed luminescence in the solid state. This suggests applications in the development of materials with unique optical properties (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Analgesic and Anti-inflammatory Activities
- Quinazolinyl acetamides, which are structurally related to the specified compound, have been synthesized and investigated for analgesic and anti-inflammatory activities. This research could be relevant for the development of new pain relief and anti-inflammatory drugs (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antimalarial Activities
- Research on pyrroloquinazolinediamine derivatives, akin to the compound , demonstrated potent antimalarial activities. This indicates potential applications in malaria treatment (Guan, Zhang, O’Neil, Obaldía, Ager, Gerena, & Lin, 2005).
Molecular Docking and Inhibition Studies
- Studies involving molecular docking and analysis of similar compounds suggest potential applications in drug design, particularly targeting specific proteins or enzymes (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).
Antitumor Activity
- A novel series of quinazolinone analogues were synthesized and evaluated for their antitumor activity. This research contributes to the field of cancer treatment and drug development (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)13-5-6-17(24-9-13)27-8-7-14(10-27)26-18(29)11-28-12-25-16-4-2-1-3-15(16)19(28)30/h1-6,9,12,14H,7-8,10-11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFOOKFTVWFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.